molecular formula C4H15NO4Si B6303825 Tetramethylammonium siloxanolate, 95% CAS No. 68440-88-0

Tetramethylammonium siloxanolate, 95%

Cat. No. B6303825
CAS RN: 68440-88-0
M. Wt: 169.25 g/mol
InChI Key: BJLQSUUXDIHBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethylammonium siloxanolate (TMA-Siloxanolate) is a newly developed compound with a variety of potential applications in scientific research. It is a quaternary ammonium compound consisting of four methyl groups and one siloxanolate moiety. This compound has been found to have a wide range of biological and biochemical activities, making it a promising agent for further research.

Scientific Research Applications

TMA-Siloxanolate has a variety of potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising agent for the development of new antibiotics. Additionally, it has been found to have anticoagulant activity, making it a potential agent for the treatment of thrombosis and other blood disorders. Finally, it has been shown to have anti-inflammatory activity, making it a potential agent for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of TMA-Siloxanolate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of proteins and lipids. Additionally, it has been found to interact with cell membranes, leading to changes in their structure and function.
Biochemical and Physiological Effects
TMA-Siloxanolate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of proteins and lipids, leading to changes in their structure and function. Additionally, it has been found to interact with cell membranes, leading to changes in their structure and function. Finally, it has been shown to have anti-inflammatory activity, making it a potential agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The use of TMA-Siloxanolate in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is cost-effective, making it an attractive option for large-scale production. Additionally, it has a wide range of biological and biochemical activities, making it a promising agent for further research. However, the mechanism of action of TMA-Siloxanolate is not fully understood and it has been found to have a variety of side effects, making it important to consider the potential risks before using it in laboratory experiments.

Future Directions

The potential applications of TMA-Siloxanolate in scientific research are vast, and there are a number of potential future directions for further research. For example, further research could be conducted to investigate the mechanism of action of TMA-Siloxanolate and to identify potential new applications for this compound. Additionally, further research could be conducted to investigate the potential side effects of TMA-Siloxanolate and to develop methods for minimizing these side effects. Finally, further research could be conducted to investigate the potential for TMA-Siloxanolate to be used in the development of new drugs and treatments.

Synthesis Methods

TMA-Siloxanolate is synthesized via a two-step process. First, the siloxanolate moiety is synthesized from the reaction of a silanol and an alkyl halide. The silanol is then reacted with a quaternary ammonium salt to form the final product. This synthesis method is simple and cost-effective, making it a viable option for large-scale production.

properties

IUPAC Name

tetramethylazanium;trihydroxy(oxido)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.H3O4Si/c2*1-5(2,3)4/h1-4H3;1-3H/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLQSUUXDIHBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.O[Si](O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H15NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylazanium;trihydroxy(oxido)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.